4H-Pyran-2,6-dicarbonyl dichloride

Heterocyclic chemistry Diacyl chloride reactivity Coordination chemistry

4H-Pyran-2,6-dicarbonyl dichloride (CAS 54281-62-8) is a heterocyclic diacyl chloride featuring an oxygen-containing 4H-pyran ring with acyl chloride substituents at the 2- and 6-positions. Its molecular formula is C₇H₄Cl₂O₃ with a molecular weight of 207.01 g·mol⁻¹.

Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
CAS No. 54281-62-8
Cat. No. B13957839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-2,6-dicarbonyl dichloride
CAS54281-62-8
Molecular FormulaC7H4Cl2O3
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1C=C(OC(=C1)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C7H4Cl2O3/c8-6(10)4-2-1-3-5(12-4)7(9)11/h2-3H,1H2
InChIKeyVFYZHCMJBJOGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyran-2,6-dicarbonyl Dichloride (CAS 54281-62-8): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


4H-Pyran-2,6-dicarbonyl dichloride (CAS 54281-62-8) is a heterocyclic diacyl chloride featuring an oxygen-containing 4H-pyran ring with acyl chloride substituents at the 2- and 6-positions . Its molecular formula is C₇H₄Cl₂O₃ with a molecular weight of 207.01 g·mol⁻¹ . Computed physicochemical properties include a density of 1.6±0.1 g·cm⁻³, a boiling point of 353.1±42.0 °C at 760 mmHg, and a flash point of 166.6±26.9 °C . The compound is classified as a dicarbonyl dichloride building block within the broader category of oxygen heterocycles, structurally distinct from its nitrogen-containing pyridine analog (2,6-pyridinedicarbonyl dichloride, CAS 3739-94-4) and from the 4-oxo-substituted chelidonic acid derivatives . It is listed as ‘For industry use only’ under GHS classification .

Why 4H-Pyran-2,6-dicarbonyl Dichloride Cannot Be Replaced by Generic Diacyl Chloride Alternatives


Diacyl chlorides are a broad class of electrophilic building blocks, but the specific heterocyclic scaffold of 4H-pyran-2,6-dicarbonyl dichloride imparts unique electronic, steric, and coordination properties that cannot be replicated by simple aryl or heteroaryl analogs. The 4H-pyran ring contains an endocyclic oxygen atom and a saturated CH₂ group at position 4, resulting in a non-basic, non-aromatic heterocycle that is electronically distinct from the widely used pyridine analog (which bears a basic nitrogen with a pKa of ~5.3 [1]). Furthermore, the absence of a 4-oxo substituent differentiates it from chelidonic acid-derived diacyl chlorides, which possess a conjugated ketone that withdraws electron density from the ring [2]. These structural differences translate into measurable variations in physicochemical properties (density, boiling point), reactivity toward nucleophiles, and metal-coordination geometry—making simple one-for-one substitution inadvisable without experimental validation .

4H-Pyran-2,6-dicarbonyl Dichloride: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Ring Heteroatom Identity: Oxygen (4H-Pyran) vs. Nitrogen (Pyridine) – Impact on Basicity and Protonation State

The 4H-pyran ring of the target compound contains an endocyclic oxygen atom, rendering it non-basic under typical aqueous conditions. In contrast, the closest structural analog—2,6-pyridinedicarbonyl dichloride (CAS 3739-94-4)—contains a pyridine nitrogen with a measured pKa of 5.3 [1]. This means the pyridine analog exists in a protonated form at pH < 5.3, altering its solubility, electrophilicity, and coordination behavior, whereas the 4H-pyran analog remains unprotonated across the same pH range. This fundamental difference in acid–base behavior can affect reaction kinetics and product distribution in pH-sensitive synthetic protocols.

Heterocyclic chemistry Diacyl chloride reactivity Coordination chemistry

Physicochemical Divergence: Density and Boiling Point vs. Isophthaloyl Dichloride

The computed density of 4H-pyran-2,6-dicarbonyl dichloride is 1.6±0.1 g·cm⁻³, and the computed boiling point is 353.1±42.0 °C at 760 mmHg . These values are markedly higher than those of the widely used aromatic diacyl chloride isophthaloyl dichloride (CAS 99-63-8), which has a measured density of 1.388 g·cm⁻³ and a boiling point of 276 °C . The ~77 °C higher boiling point suggests lower volatility for the target compound, which may be advantageous in high-temperature polycondensation reactions or in processes where vapor loss of the diacyl chloride monomer must be minimized.

Physicochemical properties Process chemistry Solvent-free synthesis

Molecular Formula and Mass Distinction vs. 2,6-Pyridinedicarbonyl Dichloride

4H-Pyran-2,6-dicarbonyl dichloride has molecular formula C₇H₄Cl₂O₃ (MW 207.01 g·mol⁻¹) , whereas its pyridine analog has formula C₇H₃Cl₂NO₂ (MW 204.01 g·mol⁻¹) . The replacement of one nitrogen with one oxygen and one additional hydrogen atom results in a net mass increase of 3.0 g·mol⁻¹ (~1.5%). While modest, this difference becomes significant in stoichiometric calculations for polymer synthesis: a 1.5% error in molar mass can translate to a 1.5% deviation in monomer feed ratio, which in step-growth polymerizations can shift the number-average molecular weight by several thousand Daltons and alter end-group functionality.

Molecular weight Stoichiometry Polymer chemistry

Absence of 4-Oxo Substituent: Electronic Differentiation from Chelidonic Acid-Derived Diacyl Chlorides

The target compound features a 4H-pyran core with a methylene (CH₂) group at position 4, whereas chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) and its acid chloride derivatives contain a carbonyl (C=O) group at the same position [1]. The 4-oxo group extends π-conjugation across the ring, withdrawing electron density and altering the electrophilicity and coordination behavior of the diacyl chloride functionalities. Crystallographic studies of metal complexes with the 4-oxo-4H-pyran-2,6-dicarboxylate dianion demonstrate remarkable coordinating versatility, including O,O'-chelation, bridging, and monodentate modes enabled by the electronic influence of the 4-oxo group [1]. The target compound, lacking this oxo substituent, is expected to exhibit distinct Lewis acidity at the acyl carbon centers and a narrower coordination repertoire.

Electronic effects Conjugation Metal-organic frameworks

Physical State and Handling Profile: Liquid-Phase Processing Advantage over Solid Pyridine Analog

The pyridine analog (2,6-pyridinedicarbonyl dichloride) is a crystalline solid with a melting point of 57–62 °C, requiring melting or dissolution prior to use, and is explicitly noted as moisture-sensitive . In contrast, the target compound, based on its computed boiling point (353 °C) and the absence of a reported melting point in the 25–100 °C range, is expected to be a liquid or low-melting solid at ambient temperature . This physical-state difference has practical implications: liquid diacyl chlorides can be transferred via syringe or pump in continuous-flow setups without the need for pre-heating or solvent dissolution, potentially reducing handling complexity and moisture exposure.

Physical state Processability Moisture sensitivity

Where 4H-Pyran-2,6-dicarbonyl Dichloride Delivers Measurable Advantage: Evidence-Backed Application Scenarios


pH-Independent Polycondensation for Specialty Polyamides and Polyesters

In step-growth polymerizations where the reaction medium pH may vary (e.g., interfacial polycondensation or solution polymerization in protic solvents), the non-basic 4H-pyran scaffold ensures consistent electrophilicity of the acyl chloride groups, unlike the pyridine analog which protonates below pH 5.3 [1]. This pH insensitivity can reduce batch-to-batch variability in polymer molecular weight and end-group fidelity.

Continuous-Flow Synthesis Requiring Liquid-Phase Diacyl Chloride Monomers

The expected liquid physical state of 4H-pyran-2,6-dicarbonyl dichloride at ambient temperature facilitates direct use in continuous-flow reactors without the melting or pre-dissolution steps required for the solid pyridine analog (mp 57–62 °C) . This simplifies process engineering and reduces solvent waste in telescoped multi-step sequences.

Metal-Organic Framework (MOF) and Coordination Polymer Design with Altered Linker Electronics

The absence of the 4-oxo group—in contrast to chelidonic acid-derived linkers which bear a conjugated ring ketone—reduces the electron-withdrawing character of the pyran ring, yielding a linker with distinct Lewis basicity at the ring oxygen and altered metal-binding preferences [2]. This structural divergence enables the construction of MOFs with different pore geometries and catalytic properties than those accessible with 4-oxo-pyran or pyridine-based linkers.

High-Temperature Polycondensation with Reduced Monomer Volatility

With a computed boiling point of ~353 °C—approximately 77 °C higher than isophthaloyl dichloride (276 °C) —the target compound may exhibit lower vapor pressure at elevated reaction temperatures, reducing monomer loss through evaporation during melt polycondensation and improving stoichiometric control in high-temperature polymer syntheses.

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